F luoroMethyl-Phosphonic acid diethyl ester

Electrochemistry Stability Studies Synthetic Chemistry

FluoroMethyl-Phosphonic acid diethyl ester (also known as diethyl (fluoromethyl)phosphonate, CAS 96857-55-5) is a fluorinated organophosphorus compound with the molecular formula C₅H₁₂FO₃P and a molecular weight of 170.12 g/mol. It is a colorless to pale yellow liquid with a predicted boiling point of 195.2±15.0 °C and a density of 1.1±0.1 g/cm³.

Molecular Formula C5H12FO3P
Molecular Weight 170.12 g/mol
CAS No. 96857-55-5
Cat. No. B1596028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF luoroMethyl-Phosphonic acid diethyl ester
CAS96857-55-5
Molecular FormulaC5H12FO3P
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCCOP(=O)(CF)OCC
InChIInChI=1S/C5H12FO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3
InChIKeyHIZZGKZEHBXFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FluoroMethyl-Phosphonic Acid Diethyl Ester (CAS 96857-55-5): Key Properties and Strategic Role as a Fluorinated Building Block


FluoroMethyl-Phosphonic acid diethyl ester (also known as diethyl (fluoromethyl)phosphonate, CAS 96857-55-5) is a fluorinated organophosphorus compound with the molecular formula C₅H₁₂FO₃P and a molecular weight of 170.12 g/mol [1]. It is a colorless to pale yellow liquid with a predicted boiling point of 195.2±15.0 °C and a density of 1.1±0.1 g/cm³ [2]. This compound serves as a versatile reagent in organic synthesis, particularly for introducing a monofluoromethylphosphonate moiety into target molecules, enabling the construction of α-fluoro-β-ketophosphonates [3]. Its strategic value lies in the unique properties conferred by the fluoromethyl group, which cannot be replicated by non-fluorinated or differently halogenated phosphonate analogs, impacting reactivity, metabolic stability, and material performance [4].

Why FluoroMethyl-Phosphonic Acid Diethyl Ester (CAS 96857-55-5) Cannot Be Replaced by Common Non-Fluorinated or Chlorinated Analogs


Simple substitution of FluoroMethyl-Phosphonic acid diethyl ester with non-fluorinated (e.g., diethyl methylphosphonate) or differently halogenated (e.g., diethyl chloromethylphosphonate) analogs is scientifically unjustified due to fundamental differences in electronic properties and chemical stability. The presence of a single fluorine atom on the methyl group introduces a unique inductive effect that significantly alters the reactivity of the alpha-position and the overall stability of the molecule [1]. For instance, while chloro- and dichloro- analogs undergo facile electrochemical reduction and elimination of halogen, the fluoromethyl compound demonstrates complete electrochemical stability under identical conditions [2]. Furthermore, this compound provides a direct, high-selectivity route to monofluorinated products, a task that is challenging with non-fluorinated precursors and leads to complex mixtures when using other fluorination strategies [3]. These distinct properties directly impact the yield, purity, and applicability of downstream products in medicinal chemistry and materials science.

Quantitative Differentiation of FluoroMethyl-Phosphonic Acid Diethyl Ester: Head-to-Head Evidence vs. Analogs and Alternatives


Electrochemical Stability: Resistance to Reductive Defluorination vs. Chlorinated Analogs

In a direct head-to-head electrochemical comparison, FluoroMethyl-Phosphonic acid diethyl ester (target compound) exhibits significantly higher stability than its chloro- and dichloro-fluoromethyl analogs. The study found that under identical electrochemical conditions (mercury drop electrode, aqueous-ethanol, 0.1 M Bu₄NBF₄, E₁/₂ = 2.0 V vs. SCE), diethyl chlorofluoromethyl- and diethyl dichlorofluoromethylphosphonates undergo a facile elimination of fluorine. In contrast, the target compound, diethyl fluoromethylphosphonate, showed no reduction whatsoever [1].

Electrochemistry Stability Studies Synthetic Chemistry

Synthetic Selectivity: Monofluorination Efficiency vs. Electrophilic Fluorination Methods

The use of FluoroMethyl-Phosphonic acid diethyl ester as a reagent provides a superior route to monofluorinated products compared to alternative electrophilic fluorination methods. The established LDA-mediated condensation of this reagent with esters yields racemic diethyl α-fluoro-β-ketophosphonates in good to high yields as the exclusive product. In contrast, the electrophilic fluorination of β-ketophosphonates using reagents like Selectfluor or NFSI typically results in a mixture of mono- and difluorinated products, requiring additional separation steps and lowering the effective yield of the desired monofluorinated species [1].

Organic Synthesis Fluorination Chemistry Reaction Selectivity

Material Performance Enhancement: Defect Passivation and Stability in Perovskite Solar Cells

The strategic value of the fluoromethylphosphonate motif is demonstrated in materials science. A closely related analog, difluoromethyl phosphonic acid diethyl ester (2F-PAE), was employed as a passivation agent in perovskite solar cells. When 2F-PAE was implanted into the perovskite absorber layer, the photoelectric conversion efficiency (PCE) increased from 20.54% to 23.69% compared to an untreated control device. Furthermore, the 2F-PAE-treated devices exhibited substantially enhanced operational stability, retaining 82% of their initial efficiency after 1500 hours of continuous illumination, whereas the control device maintained only 44% [1].

Materials Science Perovskite Photovoltaics Device Performance

Biological Tool Compound Utility: Phosphatase-Resistant Phosphate Mimics

In medicinal chemistry, FluoroMethyl-Phosphonic acid diethyl ester is a key precursor for synthesizing phosphatase-resistant analogs of natural phosphates. Unlike their phosphate counterparts, which are rapidly degraded by cellular phosphatases, derivatives of this compound, such as monofluoromethylphosphonates, serve as stable, 'pKa-matched' mimics. This stability allows for sustained interaction with biological targets, making them valuable tools for studying lipid signaling pathways like PI3P metabolism and for developing metabolically stable drug candidates [1].

Medicinal Chemistry Chemical Biology Enzyme Inhibition

Primary Research and Industrial Applications for FluoroMethyl-Phosphonic Acid Diethyl Ester (CAS 96857-55-5) Based on Validated Evidence


Medicinal Chemistry: Synthesis of Metabolically Stable Phosphate Mimics

The primary value in medicinal chemistry lies in using FluoroMethyl-Phosphonic acid diethyl ester to synthesize phosphatase-resistant analogs of natural phosphates. The evidence clearly shows that derivatives act as stable mimics of lipid signaling molecules like PI3P [1]. This property is critical for developing long-lasting inhibitors, cellular probes, and potential therapeutic agents where the rapid enzymatic hydrolysis of a natural phosphate group would otherwise render the compound ineffective. The class-level inference of enhanced stability is a key driver for procurement in drug discovery and chemical biology laboratories.

Synthetic Organic Chemistry: High-Selectivity Reagent for Monofluorinated Building Blocks

This compound is a strategic reagent of choice for the selective synthesis of monofluorinated α-fluoro-β-ketophosphonates. The evidence demonstrates that its use provides a clear advantage over alternative methods like electrophilic fluorination, which yield complex mixtures of mono- and difluorinated products [1]. This high selectivity simplifies purification, improves overall yield, and ensures the procurement of a pure intermediate, which is essential for both academic research and industrial-scale production of fluorinated organic molecules.

Materials Science: Additive for Enhancing Performance and Stability of Perovskite Photovoltaics

Researchers in the field of advanced photovoltaics should prioritize this class of compound as a multifunctional additive. Strong evidence from a closely related difluoromethyl analog (2F-PAE) shows that its inclusion in perovskite films significantly boosts device performance. It achieves a 3.15% absolute gain in PCE (from 20.54% to 23.69%) and dramatically improves operational stability, retaining 82% of initial efficiency after 1500 hours compared to just 44% for the untreated control [1]. This quantitative improvement justifies the procurement and investigation of fluoromethylphosphonate esters for next-generation solar cell development.

Electrochemical Systems: Stable Electrolyte Component or Synthetic Intermediate

For applications involving electrochemical processes, FluoroMethyl-Phosphonic acid diethyl ester offers a critical advantage over its chlorinated analogs. A direct head-to-head comparison proves its superior stability, as it remains completely unreduced under electrochemical conditions that cause the complete reductive elimination of fluorine from diethyl chlorofluoromethyl- and diethyl dichlorofluoromethylphosphonates [1]. This robust stability is a key differentiator for procurement when designing electrochemical syntheses or evaluating electrolyte components where chemical degradation would be a major concern.

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